molecular formula C19H22ClNO4 B000650 Naloxone hydrochloride CAS No. 357-08-4

Naloxone hydrochloride

Katalognummer: B000650
CAS-Nummer: 357-08-4
Molekulargewicht: 363.8 g/mol
InChI-Schlüssel: RGPDIGOSVORSAK-STHHAXOLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naloxone hydrochloride is a synthetic opioid antagonist used primarily to counteract the effects of opioid overdose. It is particularly effective in reversing life-threatening depression of the central nervous system and respiratory system caused by opioids. This compound has a high affinity for μ-opioid receptors, where it acts as an inverse agonist, rapidly displacing opioids from these receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of naloxone hydrochloride typically begins with thebaine as the starting material. Thebaine undergoes oxidation and reduction to form intermediate compounds. These intermediates are then subjected to a series of reactions, including esterification, hydrolysis, and allylation, to form naloxone. The final step involves the formation of this compound by reacting naloxone free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards. The this compound is then formulated into various dosage forms, including injectable solutions and nasal sprays .

Analyse Chemischer Reaktionen

Synthetic Pathways

Naloxone hydrochloride is synthesized from thebaine through sequential oxidation, reduction, and functional group modifications. Key steps include:

Stepwise Synthesis (CN104230945A/B ):

StepReactionReagents/ConditionsYield
1Oxidation of thebaineAcetic anhydride, 70°C85-90%
2Reduction to dihydrothebaineBoron tribromide, toluene (10–40°C)80-85%
3Allylation at N-17 positionAllyl chloride, NaHCO₃, ethanol (80–90°C)75-80%
4DemethylationHydrochloric acid, reflux (30h)70-75%
5Hydrolysis of ester groupsBoric acid, ethanol (75–85°C)90-93%
6Salt formation (HCl addition)HCl in ethanol, ice bath90-92%

Key intermediates include 3-methylnaloxone and noroxymorphone. The final salification step ensures stability and solubility in aqueous formulations .

Metabolic Reactions

Naloxone undergoes hepatic metabolism via three primary pathways :

PathwayEnzyme InvolvedMetaboliteBioactivity
GlucuronidationUGT2B7Naloxone-3-glucuronide (N3G)Inactive
N-DealkylationCYP3A4NoroxymorphoneInactive
6-Keto reductionAldo-keto reductases6α-/6β-NaloxolInactive
  • Glucuronidation accounts for ~60% of total metabolism, forming N3G as the major metabolite .
  • N-Dealkylation and reduction pathways contribute to urinary excretion (25–40% within 6h) .

Stability and Degradation

This compound is stable under recommended storage conditions (25°C, protected from light) but degrades under extreme conditions :

ConditionDegradation ProductsImplications
High temperature (>200°C)Carbon oxides, nitrogen oxides, HCl gasToxic fumes
Strong oxidizing agentsChlorinated byproductsLoss of efficacy
Alkaline pHFreebase naloxone precipitationReduced solubility

Decomposition studies indicate that naloxone remains stable in acidic solutions (pH 4.0–6.5) but forms precipitates at alkaline pH .

Receptor Binding Kinetics

Naloxone acts as a competitive μ-opioid receptor (MOR) antagonist with rapid dissociation kinetics :

ParameterValueMethod
MOR binding affinity (Kᵢ)1.0 nMRadioligand displacement assay
Dissociation half-life0.82–2.44 minPositron emission tomography
Biophase equilibration1.2–1.8 h (plasma t₁/₂)Pharmacokinetic modeling

Its inverse agonist activity displaces opioids like fentanyl and buprenorphine within minutes .

Analytical Characterization

Physicochemical Properties :

PropertyValue
Molecular weight363.84 g/mol
Solubility (water)36.38 mg/mL (100 mM)
LogP (octanol/water)2.09
pKa7.94

Spectroscopic Data (PubChem ):

  • ¹H NMR : δ 6.70 (d, aromatic), 5.10 (s, hydroxyl), 3.20 (m, allyl group).
  • FT-IR : Peaks at 3300 cm⁻¹ (OH), 1720 cm⁻¹ (ketone), 1600 cm⁻¹ (aromatic C=C).

Wissenschaftliche Forschungsanwendungen

Emergency Medicine

Opioid Overdose Reversal
Naloxone is most recognized for its role in emergency medicine as a life-saving intervention for opioid overdoses. Studies have demonstrated its effectiveness in rapidly restoring normal respiratory function in patients experiencing opioid toxicity. For instance, a case study reported successful recovery of a patient with methadone intoxication after nebulized naloxone was administered when IV access was difficult .

Intranasal Administration
The intranasal route has gained popularity due to its ease of use and effectiveness. The FDA has approved several intranasal formulations, including Narcan and Rezynopy, which allow for rapid administration without the need for needles . Pharmacokinetic studies indicate that intranasal naloxone achieves comparable systemic concentrations to traditional IM injections within minutes, making it suitable for community use .

Community-Based Programs

Take-Home Naloxone (THN) Initiatives
THN programs have been implemented globally to empower individuals at risk of opioid overdose or their families to administer naloxone in emergencies. Research indicates that these programs significantly reduce mortality rates associated with opioid overdoses . The accessibility of naloxone through pharmacies and community organizations has facilitated its widespread use.

Treatment of Opioid Use Disorder

Withdrawal Management
Naloxone is also utilized in managing withdrawal symptoms in patients undergoing treatment for opioid use disorder. It can precipitate withdrawal symptoms in dependent individuals; however, it is sometimes used strategically to monitor withdrawal severity and guide treatment decisions . Studies have explored the combination of naloxone with other medications like buprenorphine to enhance withdrawal management efficacy .

Pediatric Use

Recent studies have indicated that naloxone is safe and effective for pediatric populations experiencing opioid overdose. The FDA's approval of formulations suitable for children underscores its importance in pediatric emergency care settings .

Novel Formulations and Delivery Systems

Research into new formulations and delivery systems for naloxone continues to evolve. For example, nebulized naloxone has shown promise as an effective alternative for patients who may not tolerate other routes or where IV access is challenging . Additionally, ongoing studies are examining long-acting formulations that could provide extended protection against overdose.

Case Studies and Research Findings

StudyApplicationFindings
Mycyk et al., 2003Nebulized NaloxoneSuccessful reversal of methadone intoxication in an emergency setting without severe withdrawal symptoms .
FDA Review on Intranasal NaloxoneCommunity UseIntranasal administration achieves rapid therapeutic levels comparable to IM injections; effective across all age groups .
Naloxone-Precipitated Withdrawal StudyOpioid Withdrawal ManagementDemonstrated the role of naloxone in managing withdrawal symptoms effectively when combined with other therapies .

Wirkmechanismus

Naloxone hydrochloride exerts its effects by competitively binding to μ-opioid receptors, displacing opioid agonists from these receptors. This action rapidly reverses the effects of opioids, such as respiratory depression and central nervous system depression. The high affinity of naloxone for μ-opioid receptors ensures that it effectively blocks the effects of opioids, even at low doses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Naloxone Hydrochloride: this compound is unique in its rapid onset of action and high affinity for μ-opioid receptors, making it the first choice for emergency treatment of opioid overdoses. Unlike naltrexone and methylnaltrexone, this compound is specifically designed for immediate reversal of opioid effects, rather than long-term management .

Biologische Aktivität

Naloxone hydrochloride is a potent opioid antagonist primarily used in the reversal of opioid overdoses. Its biological activity is characterized by its interaction with opioid receptors, pharmacokinetics, and effects on withdrawal syndromes. This article explores these aspects in detail, supported by data tables and relevant case studies.

Naloxone acts primarily as a competitive antagonist at the µ-opioid receptor (MOR), with a binding affinity of approximately 1 nM. It effectively displaces opioids from these receptors, reversing their effects without exhibiting any intrinsic agonistic activity. This mechanism is crucial in clinical settings, especially during opioid overdose situations.

  • Binding Affinity : Naloxone binds to MOR with high affinity, requiring blockade of about 50% of these receptors to reverse opioid effects .
  • Kinetics : The dissociation half-life of naloxone from MOR is notably rapid (less than 1 minute), which contributes to its effectiveness in acute settings but also means that its effects can wear off quickly, necessitating repeated doses in cases of prolonged opioid action .

Pharmacokinetics

The pharmacokinetic profile of naloxone reveals important information regarding its absorption, distribution, metabolism, and elimination:

ParameterIntranasal (8 mg)Intramuscular (0.4 mg)Intravenous (2 mg)
Cmax (ng/mL) 12.3 - 12.80.876 - 0.91026.2
Tmax (hours) 0.250.250.25
AUC (h*ng/mL) 16.7 - 19.01.94 - 1.9512.8
Volume of Distribution (L) 200N/AN/A
Protein Binding ~45%N/AN/A
  • Bioavailability : The intranasal route shows a bioavailability of approximately 42-47%, making it a practical option for emergency situations where intravenous administration may not be feasible .

Withdrawal Syndromes

Naloxone is also studied for its role in precipitating withdrawal symptoms in opioid-dependent individuals. Research indicates that naloxone administration can lead to significant physiological changes:

  • Noradrenaline Turnover : Studies have shown that naloxone-precipitated withdrawal increases noradrenaline turnover in specific brain regions, such as the hypothalamic paraventricular nucleus (PVN) and ventrolateral medulla (VLM) .
  • Behavioral Effects : In animal models, naloxone has been linked to increased anxiety-like behaviors and somatic withdrawal signs such as jumping and wet-dog shakes .

Case Study: Naloxone-Precipitated Withdrawal

A study involving genetically engineered mice lacking functional corticotropin-releasing factor receptor type 1 (CRF1R) demonstrated that naloxone-induced withdrawal symptoms were significantly altered by the absence of this receptor. The findings suggested that CRF1R plays a role in the adaptive changes induced by naloxone during morphine withdrawal .

Clinical Applications

Naloxone's efficacy extends beyond overdose reversal; it has been associated with improved outcomes in various clinical scenarios:

  • Out-of-Hospital Cardiac Arrests : A cohort study indicated that naloxone administration was linked to increased rates of return of spontaneous circulation (ROSC) and survival to hospital discharge in patients experiencing drug-related cardiac arrests . The number needed to treat for ROSC was found to be 9, highlighting its significance in emergency medicine.

Eigenschaften

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14-,17+,18+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDIGOSVORSAK-STHHAXOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

465-65-6 (Parent)
Record name Naloxone hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70957097
Record name Naloxone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

357-08-4
Record name Naloxone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naloxone hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naloxone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α)-17-allyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALOXONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F850569PQR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naloxone hydrochloride
Reactant of Route 2
Naloxone hydrochloride
Reactant of Route 3
Naloxone hydrochloride
Reactant of Route 4
Naloxone hydrochloride
Reactant of Route 5
Naloxone hydrochloride
Reactant of Route 6
Reactant of Route 6
Naloxone hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.